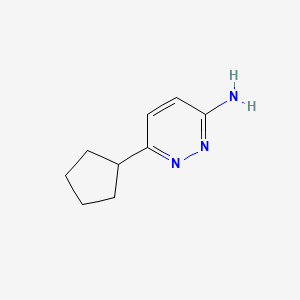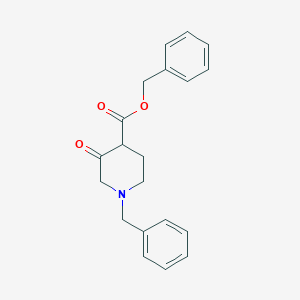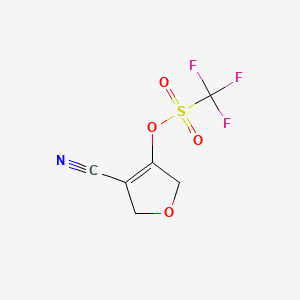
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate: is a chemical compound with the molecular formula C6H4F3NO4S and a molecular weight of 243.16 g/mol . This compound is known for its unique structure, which includes a cyano group, a dihydrofuran ring, and a trifluoromethanesulfonate group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate typically involves the reaction of 4-cyano-2,5-dihydrofuran with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group and the dihydrofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can modify the cyano group or the dihydrofuran ring .
Scientific Research Applications
Chemistry: In chemistry, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug development. It can be used as a probe to investigate the activity of certain enzymes or as a precursor in the synthesis of bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparison with Similar Compounds
- 4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofuran
- 4,5,5-Trimethyl-2,5-dihydrofuran-based compounds
Comparison: Compared to similar compounds, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is unique due to its specific combination of functional groups. The presence of both a cyano group and a trifluoromethanesulfonate group provides distinct reactivity and functional properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H4F3NO4S |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
(4-cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H4F3NO4S/c7-6(8,9)15(11,12)14-5-3-13-2-4(5)1-10/h2-3H2 |
InChI Key |
AKYCDPZDQWZVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CO1)OS(=O)(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




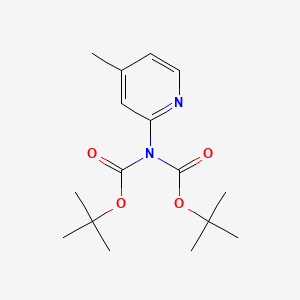
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
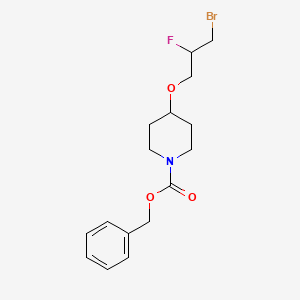
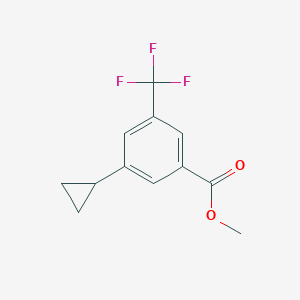
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
